molecular formula C19H25NO3S B5161835 N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B5161835
M. Wt: 347.5 g/mol
InChI Key: JVJILDDPCMAEBM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a cyclohexyl group, a propoxy group, and a naphthalene sulfonamide moiety.

Preparation Methods

The synthesis of N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide typically involves the reaction of naphthalene sulfonyl chloride with cyclohexylamine and propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for folic acid synthesis. This inhibition prevents the bacteria from synthesizing nucleic acids, leading to their death. The compound targets specific enzymes in the folic acid pathway, disrupting the bacterial cell’s ability to reproduce and survive .

Comparison with Similar Compounds

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide can be compared with other sulfonamides such as:

This compound stands out due to its unique structural features, which may confer specific advantages in terms of stability, solubility, and biological activity.

Properties

IUPAC Name

N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-2-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-3-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJILDDPCMAEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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